Methyl 2-methyloxirane-2-carboxylate
Overview
Description
“Methyl 2-methyloxirane-2-carboxylate”, also known as “Methyl 2-methylglycidate”, is an ester derived epoxide . It is reported to be formed by the reaction of methyl pyruvate with diazomethane . It is formed as an intermediate in the synthesis of 1,2,4-oxadiazole derivatives .
Synthesis Analysis
“Methyl 2-methyloxirane-2-carboxylate” is reported to be formed by the reaction of methyl pyruvate with diazomethane . It is formed as an intermediate in the synthesis of 1,2,4-oxadiazole derivatives .
Molecular Structure Analysis
The molecular formula of “Methyl 2-methyloxirane-2-carboxylate” is C5H8O3 . The molecular weight is 116.12 g/mol .
Chemical Reactions Analysis
“Methyl 2-methyloxirane-2-carboxylate” is an intermediate in the synthesis of 1,2,4-oxadiazole derivatives .
Physical And Chemical Properties Analysis
“Methyl 2-methyloxirane-2-carboxylate” has a refractive index n20/D 1.418 (lit.) . Its boiling point is 62-65 °C/32 mmHg (lit.) , and its density is 1.097 g/mL at 25 °C (lit.) .
Scientific Research Applications
Synthesis of (Meth)Acrylates
Methyl 2-methyloxirane-2-carboxylate: is utilized in the synthesis of various (meth)acrylate-based monomers and polymers . These materials are essential in creating reactive polymers used as polymeric reagents or supports in biochemical and chemical applications. The compound’s ability to react with alcohols and amines makes it a valuable precursor for synthesizing reactive polymers in a single step.
Medicinal Chemistry
In medicinal chemistry, Methyl 2-methyloxirane-2-carboxylate is a precursor for synthesizing compounds with potential antimicrobial and antitumor activities . Its derivatives can be designed to target specific biological pathways, making it a critical component in the development of new pharmaceuticals.
Polymer Synthesis
This compound plays a significant role in polymer synthesis , particularly in the production of poly(methyl methacrylate) (PMMA) . PMMA is widely used in various industries due to its transparency and resistance to impact, weather, and chemicals. The radical polymerization of Methyl 2-methyloxirane-2-carboxylate derivatives is a common method to produce PMMA.
Agricultural Research
In agricultural research, Methyl 2-methyloxirane-2-carboxylate is involved in studying the kinetics and mechanisms of amine-catalyzed reactions of oxiranes with carboxylic acids . These studies are crucial for understanding the formation of β-hydroxypropyl esters, which have applications in producing resins and plasticizers used in agriculture.
Biochemistry Applications
The compound is also significant in biochemistry for the synthesis of coordinative compounds based on unsaturated carboxylates . These compounds have shown promise in inhibiting the development of resistant strains of microbes and in exerting antitumor activity against resistant cells.
Industrial Uses
Methyl 2-methyloxirane-2-carboxylate is used in the synthesis and formulation of industrial products . It is a component in the production of polymers with oxirane, which are used in various industrial applications due to their solvent power and efficiency.
Mechanism of Action
Target of Action
Methyl 2-methyloxirane-2-carboxylate, also known as Methyl 2-methylglycidate , is an ester derived epoxide . The primary targets of this compound are carboxylic acids . Carboxylic acids play a crucial role in numerous biochemical reactions, and their interaction with Methyl 2-methyloxirane-2-carboxylate can lead to the formation of various products .
Mode of Action
The compound interacts with its targets through a series of parallel consecutive stages . The first stage involves the quaternization of a tertiary amine by activated oxirane . In the second stage, a carboxylate anion participates in the ring-opening of both nonactivated and activated oxirane . This interaction leads to changes in the structure of the targets and the formation of new compounds .
Biochemical Pathways
The interaction of Methyl 2-methyloxirane-2-carboxylate with carboxylic acids affects the biochemical pathways involved in the synthesis of β-hydroxypropyl ester . This compound is commonly used in the synthesis of oxirane resins, composite materials, and plasticizers . It also allows for the production of functionalized molecules bearing multiple reaction centers at contiguous or distal carbon atoms .
Result of Action
The result of the action of Methyl 2-methyloxirane-2-carboxylate is the formation of β-hydroxypropyl ester . This compound has multiple applications, including its use in the synthesis of pharmaceutical and natural products .
Action Environment
The action of Methyl 2-methyloxirane-2-carboxylate is influenced by various environmental factors. For instance, the presence of a tertiary amine can decrease the curing temperature and affect the regiocontrol of the ring cleavage, leading to β-hydroxypropyl ester formation . Additionally, the temperature range can impact the kinetic parameters of β-hydroxypropyl ester formation .
Safety and Hazards
“Methyl 2-methyloxirane-2-carboxylate” is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as Flammable liquids, Acute oral toxicity, Skin Corrosion/Irritation, Serious Eye Damage/Eye Irritation, Specific target organ toxicity (single exposure) .
properties
IUPAC Name |
methyl 2-methyloxirane-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O3/c1-5(3-8-5)4(6)7-2/h3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSYXXQUUGMLSGE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CO1)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80393306 | |
Record name | methyl 2-methyloxirane-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80393306 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
58653-97-7 | |
Record name | methyl 2-methyloxirane-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80393306 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 2-methylglycidate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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